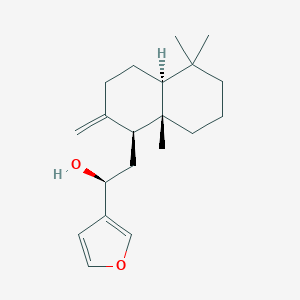

15,16-Epoxy-12S-hydroxylabda-8(17),13(16),14-triene

Übersicht

Beschreibung

15,16-Epoxy-12S-hydroxylabda-8(17),13(16),14-triene is a furanolabdane hydroxide compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 15,16-Epoxy-12S-hydroxylabda-8(17),13(16),14-triene involves the conversion of (-)-sclareol into (+)-coronarin E and (-)-7-epi-coronarin A. This process is detailed in a study by Jung et al., which outlines the concise conversion methods .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. it is typically produced in high purity for research purposes by specialized chemical manufacturers .

Analyse Chemischer Reaktionen

Types of Reactions

15,16-Epoxy-12S-hydroxylabda-8(17),13(16),14-triene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its furanolabdane hydroxide structure .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and product .

Major Products Formed

The major products formed from these reactions include derivatives of the original compound, such as different hydroxylated and epoxy derivatives .

Wissenschaftliche Forschungsanwendungen

15,16-Epoxy-12S-hydroxylabda-8(17),13(16),14-triene, a compound with the molecular formula C20H30O2 and a molecular weight of 302.45 g/mol, is gaining attention in various scientific research applications. This article explores its potential uses, mechanisms, and relevant case studies.

Basic Information

- Chemical Name : this compound

- CAS Number : 216011-55-1

- Molecular Formula : C20H30O2

- Molecular Weight : 302.45 g/mol

Structural Characteristics

The compound features an epoxy group and a hydroxyl group, contributing to its reactivity and biological activity. Its unique structure allows it to interact with various biological pathways.

Pharmacological Studies

This compound has been investigated for its potential pharmacological effects, particularly in the following areas:

- Anticancer Activity : Studies suggest that compounds with similar structures can inhibit tumor growth by affecting cell cycle regulation and apoptosis pathways. The mechanism often involves modulation of key signaling pathways such as MAPK/ERK and PI3K/Akt .

- Anti-inflammatory Effects : Research indicates that this compound may influence inflammatory pathways, potentially reducing cytokine production and mediating the immune response .

Biochemical Research

The compound is utilized in biochemical assays to study enzyme interactions and metabolic pathways. It serves as a substrate or inhibitor for various enzymes, including:

- Cytochrome P450 Enzymes : These enzymes are crucial in drug metabolism, and the compound's interaction with them can provide insights into metabolic processes .

- Glycosyltransferases : Investigating its role in glycosylation processes can enhance understanding of cellular signaling and protein function .

Neuroscience

Research into the neuroprotective properties of this compound is ongoing. It may interact with neurotransmitter systems, influencing conditions like neuroinflammation and neurodegeneration. Specific receptors of interest include:

- Serotonin Receptors (5-HT) : The compound's potential modulation of these receptors could have implications for mood disorders and anxiety .

Agricultural Applications

The compound has also shown promise in agricultural research, particularly in developing natural pesticides or growth regulators. Its bioactive properties can enhance plant resilience against pests and diseases.

Case Study 1: Anticancer Mechanism

A study conducted on labda-type compounds demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways, highlighting its potential as a lead compound for cancer therapy.

Case Study 2: Anti-inflammatory Activity

In an experimental model of inflammation, administration of this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that it may serve as a therapeutic agent for inflammatory diseases.

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

15,16-Epoxy-12S-hydroxylabda-8(17),13(16),14-triene is a naturally occurring compound belonging to the labdane-type diterpenoids. This compound has garnered interest due to its potential biological activities, which include anti-inflammatory, antimicrobial, and cytotoxic properties. Research into its biological activity is essential for understanding its therapeutic potential and mechanisms of action.

- Molecular Formula : CHO

- Molecular Weight : 302.45 g/mol

- CAS Number : 216011-55-1

Structural Characteristics

The structure of this compound features an epoxy group and hydroxyl functional groups, which are crucial for its biological activity.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are involved in various inflammatory diseases.

Table 1: Anti-inflammatory Activity

| Study | Method | IC (µM) | Effect |

|---|---|---|---|

| Cell Culture | 37.6 ± 1.2 | Inhibition of NO production | |

| Carrageenan-induced edema model | 0.37 | Reduced paw edema |

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens. Its mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Table 2: Antimicrobial Activity

| Pathogen | Method | MIC (µg/mL) |

|---|---|---|

| Mycobacterium tuberculosis | Broth microdilution | 25 |

| Staphylococcus aureus | Agar diffusion | 12.5 |

Cytotoxicity

Cytotoxic assays have revealed that this compound exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity suggests potential for use in cancer therapies.

Table 3: Cytotoxicity Data

| Cell Line | IC (µM) |

|---|---|

| NCI-H187 (lung cancer) | 3.1 |

| MCF-7 (breast cancer) | 1.73 |

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound inhibits cyclooxygenase enzymes, leading to decreased prostaglandin synthesis.

- Modulation of Signaling Pathways : It affects NF-kB signaling pathways, reducing inflammation and cell proliferation.

- Membrane Disruption : Its hydrophobic nature allows it to integrate into microbial membranes, causing lysis.

Case Study 1: Anti-inflammatory Effects in Animal Models

A study conducted on rats demonstrated that administration of this compound significantly reduced inflammation in a model of arthritis. The results indicated a marked decrease in swelling and pain scores compared to the control group.

Case Study 2: Antimicrobial Efficacy Against Drug-resistant Strains

In a clinical setting, the compound was tested against drug-resistant strains of Staphylococcus aureus. The results showed that it maintained efficacy where conventional antibiotics failed, suggesting its potential as an alternative treatment option.

Eigenschaften

IUPAC Name |

(1S)-2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(furan-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-14-6-7-18-19(2,3)9-5-10-20(18,4)16(14)12-17(21)15-8-11-22-13-15/h8,11,13,16-18,21H,1,5-7,9-10,12H2,2-4H3/t16-,17-,18-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJODEDKXJPYIBN-CGBFIWBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC(=C)C2CC(C3=COC=C3)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2C[C@@H](C3=COC=C3)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.